Cas no 871502-87-3 (4-bromo-2-formylbenzoic acid)
4-bromo-2-formylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 4-bromo-2-formyl-
- 4-BROMO-2-FORMYLBENZOIC ACID
- 4-Bromo-2-formylbenzoic acid (ACI)
- MFCD11036374
- EN300-156450
- SY242664
- SCHEMBL3306919
- Z1269230118
- PB43641
- 871502-87-3
- WJB50287
- DA-39935
- DTXSID40582234
- 4-Bromo-2-formyl-benzoic acid
- GHVFFWJIPXPVBE-UHFFFAOYSA-N
- 4-Bromo-2-formylbenzoicacid
- AKOS005209323
- CS-0119817
- 4-bromo-2-formylbenzoic acid
-
- MDL: MFCD11036374
- Inchi: 1S/C8H5BrO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12)
- InChI Key: GHVFFWJIPXPVBE-UHFFFAOYSA-N
- SMILES: O=CC1C(C(O)=O)=CC=C(Br)C=1
Computed Properties
- Exact Mass: 227.94221g/mol
- Monoisotopic Mass: 227.94221g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 54.4Ų
4-bromo-2-formylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019096310-1g |
4-Bromo-2-formylbenzoic acid |
871502-87-3 | 97% | 1g |
$600.78 | 2023-08-31 | |
| Alichem | A019096310-5g |
4-Bromo-2-formylbenzoic acid |
871502-87-3 | 97% | 5g |
$633.08 | 2023-08-31 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1597-25g |
4-BROMO-2-FORMYLBENZOIC ACID |
871502-87-3 | 95% | 25g |
$1355 | 2023-09-07 | |
| Apollo Scientific | OR400770-250mg |
4-Bromo-2-formylbenzoic acid |
871502-87-3 | 95% | 250mg |
£47.00 | 2025-02-20 | |
| Apollo Scientific | OR400770-1g |
4-Bromo-2-formylbenzoic acid |
871502-87-3 | 95% | 1g |
£80.00 | 2025-02-20 | |
| Apollo Scientific | OR400770-5g |
4-Bromo-2-formylbenzoic acid |
871502-87-3 | 95% | 5g |
£399.00 | 2025-02-20 | |
| abcr | AB456199-250 mg |
4-Bromo-2-formylbenzoic acid, 95%; . |
871502-87-3 | 95% | 250mg |
€235.00 | 2023-04-22 | |
| abcr | AB456199-1 g |
4-Bromo-2-formylbenzoic acid, 95%; . |
871502-87-3 | 95% | 1g |
€548.30 | 2023-04-22 | |
| abcr | AB456199-5 g |
4-Bromo-2-formylbenzoic acid, 95%; . |
871502-87-3 | 95% | 5g |
€1,489.80 | 2023-04-22 | |
| A2B Chem LLC | AB47806-5g |
4-Bromo-2-formylbenzoic acid |
871502-87-3 | 95% | 5g |
$328.00 | 2024-04-19 |
4-bromo-2-formylbenzoic acid Production Method
Production Method 1
1.2 Solvents: Water ; 2 h, reflux; reflux → rt; overnight, 4 °C
Production Method 2
Production Method 3
1.2 Solvents: Water ; 2 h, reflux
Production Method 4
1.2 Solvents: Water ; 2 h, reflux
Production Method 5
1.2 Solvents: Water ; 2 h, reflux
Production Method 6
4-bromo-2-formylbenzoic acid Raw materials
- 5-bromo-1,3-dihydro-2-benzofuran-1-one
- 6-bromo-1,3-dihydro-2-benzofuran-1-one
- 3,5-dibromo-1(3H)-Isobenzofuranone
4-bromo-2-formylbenzoic acid Preparation Products
4-bromo-2-formylbenzoic acid Suppliers
4-bromo-2-formylbenzoic acid Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 4-bromo-2-formylbenzoic acid
4-Bromo-2-Formylbenzoic Acid (CAS No. 871502-87-3): A Comprehensive Overview
4-Bromo-2-formylbenzoic acid (CAS No. 871502-87-3) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which includes a bromine atom and a formyl group attached to a benzoic acid backbone. These functional groups endow the molecule with a range of chemical properties and reactivity profiles that make it an attractive starting material for various synthetic pathways and applications.
The 4-bromo-2-formylbenzoic acid molecule is particularly valuable in the synthesis of complex organic molecules due to its reactivity and the ease with which it can be functionalized. The bromine atom serves as an excellent leaving group, facilitating substitution reactions, while the formyl group can undergo a variety of transformations, including reduction to an alcohol, oxidation to a carboxylic acid, and condensation reactions to form imines or hydrazones. These properties make 4-bromo-2-formylbenzoic acid a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Recent advancements in synthetic methodologies have further expanded the utility of 4-bromo-2-formylbenzoic acid. For instance, transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling and Heck reactions, have been employed to introduce diverse functional groups onto the aromatic ring. These reactions not only enhance the structural diversity of the final products but also improve their biological activity and pharmacological properties. A notable example is the use of 4-bromo-2-formylbenzoic acid in the synthesis of novel anticancer agents, where its bromine substituent can be replaced with bioactive moieties to enhance target specificity and efficacy.
In the realm of medicinal chemistry, 4-bromo-2-formylbenzoic acid has shown promise as a building block for the development of small-molecule inhibitors targeting various disease pathways. Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against enzymes involved in cancer progression, inflammation, and neurodegenerative disorders. For example, a recent study published in the Journal of Medicinal Chemistry reported that a derivative of 4-bromo-2-formylbenzoic acid effectively inhibited the activity of a key enzyme involved in Alzheimer's disease pathology, suggesting its potential as a therapeutic agent.
Beyond its applications in pharmaceuticals, 4-bromo-2-formylbenzoic acid has also found utility in materials science. The presence of both electron-withdrawing and electron-donating groups in its structure makes it suitable for the synthesis of conjugated polymers and other advanced materials with unique electronic and optical properties. These materials have potential applications in organic electronics, photovoltaics, and sensors. For instance, researchers at the University of California have developed conjugated polymers derived from 4-bromo-2-formylbenzoic acid that exhibit high photoluminescence quantum yields and excellent stability under ambient conditions.
The synthesis of 4-bromo-2-formylbenzoic acid typically involves multi-step procedures that ensure high purity and yield. Common synthetic routes include bromination of 2-formylbenzoic acid followed by purification through recrystallization or column chromatography. Advances in green chemistry have also led to more sustainable methods for producing this compound, such as using catalytic systems that minimize waste generation and energy consumption.
In conclusion, 4-bromo-2-formylbenzoic acid (CAS No. 871502-87-3) is a multifaceted compound with broad applications across various scientific disciplines. Its unique chemical structure and reactivity profile make it an invaluable starting material for synthetic chemists aiming to develop novel compounds with diverse biological activities and material properties. As research continues to uncover new uses for this compound, its importance in both academic and industrial settings is likely to grow further.
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